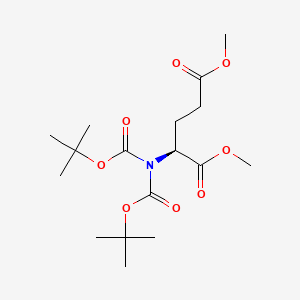
di-methyl N,N-di-boc-glutamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-methyl N,N-di-boc-glutamate is a derivative of glutamic acid, a naturally occurring amino acid. This compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atoms and two methyl groups on the carboxyl groups. The Boc groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-methyl N,N-di-boc-glutamate typically involves the protection of the amino group of glutamic acid with Boc groups, followed by esterification of the carboxyl groups with methyl groups. The process can be summarized as follows:
Protection of the Amino Group: The amino group of glutamic acid is protected by reacting it with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This reaction forms N,N-di-boc-glutamate.
Esterification: The carboxyl groups of N,N-di-boc-glutamate are then esterified using methanol and a catalyst such as sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Di-methyl N,N-di-boc-glutamate undergoes various chemical reactions, including:
Deprotection: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Hydrolysis: The ester groups can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acids.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester or amine sites.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Hydrolysis: Sodium hydroxide, hydrochloric acid.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
Deprotection: Free amine derivatives.
Hydrolysis: Glutamic acid derivatives.
Substitution: Substituted glutamate derivatives.
Scientific Research Applications
Di-methyl N,N-di-boc-glutamate is used in various scientific research applications, including:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of prodrugs and drug delivery systems.
Biological Studies: It is used in studies involving amino acid metabolism and enzyme mechanisms.
Industrial Applications: It is used in the production of biodegradable polymers and other materials.
Mechanism of Action
The mechanism of action of di-methyl N,N-di-boc-glutamate involves the protection and deprotection of functional groups during chemical synthesis. The Boc groups protect the amino functionalities, allowing selective reactions to occur at other sites. Upon deprotection, the free amine can participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N,N-di-boc-glutamate: Similar structure but without the methyl ester groups.
Di-methyl glutamate: Similar structure but without the Boc protecting groups.
N-boc-glutamate: Contains only one Boc group.
Uniqueness
Di-methyl N,N-di-boc-glutamate is unique due to the presence of both Boc protecting groups and methyl ester groups, which provide dual protection and increased stability during chemical reactions. This makes it a valuable intermediate in organic synthesis and peptide chemistry.
Properties
Molecular Formula |
C17H29NO8 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
dimethyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate |
InChI |
InChI=1S/C17H29NO8/c1-16(2,3)25-14(21)18(15(22)26-17(4,5)6)11(13(20)24-8)9-10-12(19)23-7/h11H,9-10H2,1-8H3/t11-/m0/s1 |
InChI Key |
HBLHIKXVNJAQQJ-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N([C@@H](CCC(=O)OC)C(=O)OC)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(CCC(=O)OC)C(=O)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















